molecular formula C22H20Cl2N2O3 B4233767 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B4233767
M. Wt: 431.3 g/mol
InChI Key: JDZVQNMSEINRDU-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Core: Starting from a suitable dicarboxylic acid, the isoindoline core can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of benzamides are often explored for their pharmacological potential. This compound could be investigated for its potential as a drug candidate.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetamide
  • 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)propionamide

Comparison

Compared to similar compounds, 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide may exhibit unique properties due to the presence of the benzamide moiety

Properties

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3/c23-16-9-5-14(6-10-16)13-25(20(27)15-7-11-17(24)12-8-15)26-21(28)18-3-1-2-4-19(18)22(26)29/h5-12,18-19H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZVQNMSEINRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 2
4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 5
4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

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